![molecular formula C21H22O4S B2439371 Naphthalen-1-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate CAS No. 2415570-42-0](/img/structure/B2439371.png)
Naphthalen-1-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, etc. Computational methods like Density Functional Theory (DFT) can also be used to optimize the structure and compare with experimental data .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc. The compound’s chemical properties like acidity, basicity, reactivity, etc., are also analyzed .Scientific Research Applications
Structural and Vibrational Analysis
- The compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, a derivative, was synthesized and characterized using various methods including FTIR, NMR, and X-ray diffraction. It was studied for its molecular geometry and vibrational frequencies through Density Functional Theory (DFT) methods (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Photophysical Behavior Study
- The photophysical behavior of probes including 8-anilinonaphthalene-1-sulfonate (ANS) was examined in various solvents. These probes are widely used in biological systems, and this study aimed to understand the properties influencing their emission maxima (Cerezo et al., 2001).
PET Imaging Agent Synthesis
- Carbon-11 labeled naphthalene-sulfonamides were synthesized as potential PET (Positron Emission Tomography) agents for imaging human CCR8. This involved the preparation of tracers like [(11)C]5a, [(11)C]5b, and others, using techniques such as high-pressure liquid chromatography (Wang et al., 2008).
Synthesis and Antitumor Effects
- Novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib were synthesized as potential antitumor agents. Some derivatives showed potent antineoplastic activity against various human cancer cell lines (Tang et al., 2021).
Solubility and Optical Enhancement in Molecular Complexes
- Molecular complexes based on sulfonate–pyridinium supramolecular synthons, involving organic-sulfonic acids, were studied for their structural modulations, optical behavior, and solubility enhancement. This research offers insights into the interplay of interactions and enhanced aqueous solubility of organosulfonates (Ahmad, Ganie, & Dar, 2020).
Reactivity with Sulfur Trioxide
- The reaction of sulfur trioxide with naphthalene derivatives was analyzed to understand the formation of sulfo derivatives. This study provides insights into the reactivity and potential applications of these derivatives (Zou, Lin, & 邹友思, 1995).
Synthesis of Sulfonated Polyimides
- Sulfonated polyimides containing pyridine rings were synthesized, demonstrating high thermal stability, good mechanical properties, and potential applications in various fields (Lei et al., 2009).
Antibacterial Naphthalene Derivatives Study
- New naphthalene derivatives were isolated from the fungus Phomopsis fukushii and evaluated for their anti-methicillin-resistant Staphylococcus aureus (anti-MRSA) activity. This research contributes to the understanding of naphthalene derivatives in antibacterial applications (Li et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
naphthalen-1-yl 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4S/c1-14(2)18-13-21(20(24-4)12-15(18)3)26(22,23)25-19-11-7-9-16-8-5-6-10-17(16)19/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACNLQVOWKQLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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